Product packaging for 1-(Difluoromethyl)cycloheptan-1-amine(Cat. No.:CAS No. 1461708-39-3)

1-(Difluoromethyl)cycloheptan-1-amine

Cat. No.: B13277825
CAS No.: 1461708-39-3
M. Wt: 163.21 g/mol
InChI Key: NPIMHHXLHDHAAS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cycloheptan-1-amine (CAS 1461708-39-3) is a chemical building block of interest in synthetic and medicinal chemistry research. This compound features a primary amine group attached to a cycloheptane ring that is substituted with a difluoromethyl group, a motif known to influence the physicochemical properties and metabolic stability of molecules . The presence of the difluoromethyl group is of particular note, as fluorine-containing analogues, such as DFMO (Eflornithine), have demonstrated significant therapeutic value as enzyme inactivators, highlighting the potential of this structural feature in the design of bioactive molecules . As a synthetically versatile scaffold, this amine is suitable for further chemical modification and exploration in various research applications, including the development of novel pharmaceutical agents and agrochemicals . The compound is supplied for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15F2N B13277825 1-(Difluoromethyl)cycloheptan-1-amine CAS No. 1461708-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)cycloheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-7(10)8(11)5-3-1-2-4-6-8/h7H,1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMHHXLHDHAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286691
Record name Cycloheptanamine, 1-(difluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461708-39-3
Record name Cycloheptanamine, 1-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461708-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanamine, 1-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Difluoromethyl Cycloheptan 1 Amine

Historical Evolution of Alicyclic Amine Synthesis with Fluorine Incorporation

The introduction of fluorine into alicyclic amine structures has evolved significantly over the past decades. Early methods for creating fluorinated amines often relied on harsh reagents and lacked broad applicability. Historically, the synthesis of carbamoyl (B1232498) fluorides, a related class of compounds, was dominated by the use of toxic difluorophosgene derivatives. acs.org The intrinsic challenges associated with handling such reagents spurred the development of safer and more versatile alternatives.

A notable advancement came with the in-situ generation of difluorophosgene from less hazardous precursors. acs.org Another key development was the use of reagents like N,N-diethylaminosulfur trifluoride (DAST) for deoxyfluorination reactions. nih.gov For the synthesis of α-fluoro-β-amino acids, nucleophilic methods often involve the reaction of DAST with alcohols derived from amino acids. nih.gov Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), have also been employed in various synthetic strategies to incorporate fluorine. nih.gov The development of these reagents has broadened the scope of accessible fluorinated amine derivatives.

The synthesis of molecules containing a difluoromethyl group has also seen significant progress. Initially, methods for introducing the CHF2 group included the deoxofluorination of aldehydes using reagents like sulfur tetrafluoride (SF4) or DAST. mdpi.com More contemporary approaches focus on nucleophilic, electrophilic, and radical difluoromethylation reactions, providing a more diverse toolkit for chemists. mdpi.com These historical developments in fluorine chemistry have laid the groundwork for modern strategies to synthesize complex molecules like 1-(difluoromethyl)cycloheptan-1-amine.

Development of Difluoromethylation Strategies for Cycloheptane (B1346806) Systems

The key challenge in synthesizing this compound lies in the efficient introduction of the difluoromethyl group onto the cycloheptane scaffold. Modern synthetic strategies can be broadly categorized into direct difluoromethylation of a pre-existing cycloheptanone (B156872) or the use of fluorinated building blocks in the construction of the seven-membered ring.

Direct Difluoromethylation Approaches on Cycloheptanone Precursors

A logical precursor for this compound is a difluoromethylated cycloheptanone derivative. Recent advances in photoredox catalysis have enabled the difluoromethylation of various organic molecules under mild conditions. mdpi.com For instance, enol silanes derived from ketones can undergo visible-light-mediated difluoromethylation. qmul.ac.uk This approach could be applied to cycloheptanone, where the corresponding enol silane (B1218182) would react with a suitable difluoromethyl radical precursor to yield α-difluoromethyl cycloheptanone.

Another strategy involves the reaction of ketones with difluorocarbene, which can be generated in situ from various precursors. beilstein-journals.org While this reaction can sometimes yield difluoromethyl enol ethers, it represents a potential pathway to functionalize the cycloheptanone ring at the α-position. beilstein-journals.org The development of chiral difluoromethylating agents has also enabled the stereoselective synthesis of α-difluoromethyl amines from ketimines, which could be a viable route starting from a cycloheptanone-derived imine. nih.gov

Difluoromethylation Reagent Substrate Reaction Type Key Features
N-tosyl-S-difluoromethyl-S-phenylsulfoximineEnol SilanesPhotoredox CatalysisMild conditions, good to excellent yields. qmul.ac.uk
TMSCF2Br / KFHFKetonesDifluorocarbene ReactionMechanochemical synthesis of difluoromethyl enol ethers. beilstein-journals.org
(S)-Difluoromethyl phenyl sulfoximineIminesNucleophilic AdditionHigh efficiency and stereoselectivity. nih.gov

Utilization of Fluorinated Synthons in Cycloheptane Construction

An alternative to direct difluoromethylation is the use of small, fluorinated building blocks (synthons) in the synthesis of the cycloheptane ring. This approach can be advantageous when direct fluorination is challenging or results in low yields. For example, a Reformatsky-type reaction using difluorinated reagents can introduce a difluoro ester functionality, which can then be incorporated into a larger molecule. nih.gov

Recently, the design and synthesis of radical CF2H synthons have been explored for asymmetric radical transformations. nih.gov A nickel-catalyzed Negishi cross-coupling using such a synthon has been shown to be an efficient method for constructing carbon stereocenters with a difluoromethyl group. nih.gov While not directly demonstrated on a cycloheptane system, this methodology offers a potential route where a suitably functionalized cycloheptane precursor could be coupled with a difluoromethyl synthon.

Advanced Amination Techniques for Cycloheptanone Derivatives

Once a difluoromethylated cycloheptanone is obtained, the final step is the introduction of the amine group. Modern amination techniques offer high efficiency and selectivity for this transformation.

Catalytic Reductive Amination Protocols

Reductive amination is a widely used and efficient method for converting ketones to amines. wikipedia.org This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.org

Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for the imine over the ketone. youtube.com Catalytic hydrogenation over metal catalysts like palladium or nickel is also a prevalent method. wikipedia.orgnih.gov For the synthesis of this compound, the reductive amination of the corresponding difluoromethylated cycloheptanone would be a direct and effective approach. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. nih.gov

Reducing System Amine Source Key Advantages
Sodium CyanoborohydrideAmmonia/Ammonium SaltsSelective for imine reduction. youtube.com
Sodium TriacetoxyborohydrideAmmonia/Ammonium SaltsMild and effective for a wide range of substrates.
H2 / Palladium on CarbonAmmoniaWidely used in industrial processes. nih.gov
H2 / Raney NickelNitro Compounds (as amine precursor)Can combine nitro reduction and amination. nih.gov

Chemical Reactivity and Transformation Studies of 1 Difluoromethyl Cycloheptan 1 Amine

Reactivity Profiles of the Primary Amine Functionality

The primary amine group in 1-(difluoromethyl)cycloheptan-1-amine is a key center for its chemical reactivity, participating in a range of reactions typical of primary amines, but with its nucleophilicity and basicity modulated by the electronic effects of the neighboring difluoromethyl group.

Nucleophilic Reactions with Electrophilic Centers

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, attacking electron-deficient centers. The reactivity in such nucleophilic additions is influenced by both steric and electronic factors. While specific kinetic studies on this particular molecule are not extensively documented, the general principles of amine nucleophilicity apply. The presence of the difluoromethyl group, with its strong electron-withdrawing nature, is expected to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to its non-fluorinated analog, 1-aminocycloheptane.

The bulky cycloheptyl ring can also sterically hinder the approach of the amine to the electrophile, a factor that becomes more significant with sterically demanding electrophiles. However, the flexibility of the cycloheptyl ring may allow it to adopt conformations that minimize this steric hindrance.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

Electrophile Expected Product Type Predicted Relative Rate Influencing Factors
Alkyl Halide (e.g., CH₃I) Secondary Amine Moderate Steric hindrance from the cycloheptyl group; reduced nucleophilicity due to the CHF₂ group.
Acyl Chloride (e.g., CH₃COCl) Amide Fast Highly reactive electrophile; reaction is generally rapid for primary amines.
Aldehyde (e.g., CH₃CHO) Imine (after dehydration) Moderate to Fast Reversible reaction, equilibrium driven by removal of water.

Brønsted Basicity and Protonation Equilibria

The basicity of this compound is a critical parameter that governs its behavior in acid-base reactions. The electron-withdrawing inductive effect of the two fluorine atoms in the difluoromethyl group significantly reduces the electron density on the nitrogen atom. This makes the lone pair of electrons less available for protonation, resulting in a lower Brønsted basicity compared to unsubstituted cycloheptylamine.

Table 2: Comparison of pKa Values for the Conjugate Acids of Cycloalkylamines

Compound pKa of Conjugate Acid Reference
Cyclobutanamine 10.55
1-(Fluoromethyl)cyclobutanamine 9.25
1-(Difluoromethyl)cyclobutanamine 8.15
1-(Trifluoromethyl)cyclobutanamine 6.05

| This compound | Estimated ~8.0-8.5 | (extrapolated) |

The protonation equilibrium for this compound in an aqueous solution can be represented as follows:

C₇H₁₂ (CHF₂)NH₂ + H₂O ⇌ C₇H₁₂ (CHF₂)NH₃⁺ + OH⁻

Given the expected pKa of its conjugate acid, this amine will exist predominantly in its protonated form in acidic solutions and as the free base in alkaline conditions.

Formation of Imines and Amide Derivatives

The primary amine functionality of this compound readily undergoes condensation reactions with carbonyl compounds to form imines (Schiff bases) and acylation reactions to yield amides.

Imine Formation: The reaction with aldehydes and ketones is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the imine. The general reaction is reversible, and the position of the equilibrium can be influenced by factors such as the removal of water.

C₇H₁₂ (CHF₂)NH₂ + R₂C=O ⇌ C₇H₁₂ (CHF₂)N=CR₂ + H₂O

The rate of imine formation is generally faster with aldehydes than with ketones due to the greater electrophilicity and lower steric hindrance of the former.

Amide Synthesis: Amide derivatives of this compound can be prepared through various standard amide coupling protocols. These include reactions with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of coupling agents.

With Acyl Chlorides: The reaction is typically rapid and exothermic, producing the corresponding N-[1-(difluoromethyl)cycloheptyl]amide and hydrogen chloride. A base is often added to neutralize the HCl byproduct.

With Acid Anhydrides: This reaction is generally less vigorous than with acyl chlorides and also yields the amide.

With Carboxylic Acids: The direct reaction with a carboxylic acid requires high temperatures to drive off water and is often not practical. More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid for nucleophilic attack by the amine under milder conditions.

Transformations Involving the Difluoromethyl Group

The difluoromethyl group, while often considered relatively inert, can undergo specific transformations and exerts a significant influence on the reactivity of the adjacent amine.

Stability and Chemical Transformations under Diverse Conditions

The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group highly stable under a wide range of reaction conditions. It is generally resistant to cleavage by common acids and bases. However, under forcing conditions or with specific reagents, transformations can occur. For instance, strong bases can deprotonate the C-H bond of the difluoromethyl group, although this is a challenging reaction due to the acidity of the N-H proton of the primary amine. If the amine is protected, the resulting carbanion could potentially participate in further reactions.

Studies on related difluoromethylated compounds have shown that this group is generally stable to a variety of synthetic transformations, allowing for chemical modifications at other parts of the molecule without affecting the CHF₂ moiety.

Electronic and Steric Influence on Adjacent Reactivity

The difluoromethyl group exerts a powerful influence on the reactivity of the neighboring primary amine through both electronic and steric effects.

Electronic Effects: The two fluorine atoms are highly electronegative, creating a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the α-carbon and, consequently, on the nitrogen atom of the amine. As discussed previously, this leads to a significant decrease in the basicity and nucleophilicity of the amine.

Reactions of the Cycloheptane (B1346806) Ring

Functionalization of Ring Positions

There is no available scientific literature that describes the functionalization of the cycloheptane ring of this compound. Research on the introduction of functional groups at various positions of the cycloheptane moiety of this specific compound has not been reported.

Ring Expansion or Contraction Reactions

No studies documenting ring expansion or contraction reactions involving the cycloheptane ring of this compound have been found in the existing scientific literature.

Participation in Multi-Component Reaction Sequences

There is no documented evidence of this compound being utilized as a reactant in any multi-component reaction sequences. The exploration of this compound's reactivity in such complex transformations has not been reported.

Oxidative and Reductive Reactivity

Information regarding the oxidative and reductive reactivity of this compound is not present in the available scientific literature. There are no published studies detailing its behavior under either oxidative or reductive conditions.

Mechanistic Investigations in the Chemistry of 1 Difluoromethyl Cycloheptan 1 Amine

Mechanistic Pathways of Difluoromethylation Reactions

The introduction of a difluoromethyl group onto a cycloheptane (B1346806) scaffold, presumably starting from cycloheptanone (B156872), is the initial key transformation. Mechanistic studies on analogous systems suggest several potential pathways, primarily involving either radical species or difluorocarbene intermediates.

Photocatalytic Radical Difluoromethylation: Visible-light photoredox catalysis has emerged as a powerful tool for generating CF2H radicals from various precursors, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine. gre.ac.ukresearchgate.net In a hypothetical reaction with an enol silane (B1218182) derived from cycloheptanone, the mechanism would likely proceed as follows (Figure 1):

Excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. researchgate.net

The excited photocatalyst reduces the difluoromethyl source via a single-electron transfer (SET) to generate a difluoromethyl radical (•CF2H). researchgate.net

The •CF2H radical adds to the enol ether of cycloheptanone.

The resulting radical intermediate is oxidized by the oxidized photocatalyst to form a cation, which, after hydrolysis, yields the α-difluoromethylated ketone. researchgate.net

Mechanochemical Difluorocarbene-based Difluoromethylation: An alternative, solvent-free approach involves the mechanochemical generation of difluorocarbene (:CF2). researchgate.net This method typically uses a precursor like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) and a fluoride (B91410) source. researchgate.net The proposed mechanism for the reaction with cycloheptanone would be:

Generation of difluorocarbene from the precursor. researchgate.net

Nucleophilic attack by the carbonyl oxygen of cycloheptanone on the electrophilic difluorocarbene. researchgate.net

This forms a zwitterionic intermediate.

An intermolecular or intramolecular proton transfer sequence then occurs to yield a difluoromethyl enol ether, which can be subsequently converted to the target ketone. researchgate.net

These pathways highlight the versatility of modern synthetic methods in creating the key C-CF2H bond, with the choice of method influencing the reaction intermediates and conditions.

Detailed Studies of Amine Formation Mechanisms

The conversion of 1-(difluoromethyl)cycloheptan-1-one to the corresponding primary amine is most plausibly achieved via reductive amination. This well-established polar mechanism proceeds through two main stages: the formation of an imine intermediate, followed by its reduction. masterorganicchemistry.comwikipedia.org While direct studies on this specific substrate are not available, extensive research on the reductive amination of other ketones, including α-trifluoromethyl ketones, provides a strong basis for mechanistic understanding. researchgate.netnih.gov

The reaction is typically catalyzed by a weak acid and involves a specific reducing agent that selectively reduces the imine in the presence of the ketone. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org

Radical Intermediates and Reaction Pathways

While the principal pathway for converting the difluoromethyl ketone to the amine is polar, radical-based mechanisms for C-H amination are also known in organic chemistry. For instance, cobalt-catalyzed intramolecular C-H bond amination involves a metallo-radical-type mechanism where a cobalt(III)-nitrene radical is the key intermediate. researchgate.net Such a pathway is less likely for the intermolecular amination of a ketone but represents an alternative mechanistic space. The initial difluoromethylation step, as discussed in section 4.1, frequently proceeds via a radical pathway, generating a difluoromethyl radical that adds to a substrate. acs.org The involvement of radical intermediates is often confirmed by adding radical scavengers like TEMPO, which inhibit the reaction. researchgate.net

Polar and Concerted Reaction Mechanisms

The reductive amination of 1-(difluoromethyl)cycloheptan-1-one is a classic example of a polar reaction mechanism (Figure 2). wikipedia.org

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of ammonia (B1221849) on the electrophilic carbonyl carbon of the ketone. This is often catalyzed by a mild acid to protonate the carbonyl oxygen, increasing its electrophilicity. This step results in the formation of a tetrahedral intermediate, a hemiaminal. wikipedia.org

Dehydration to Imine: The hemiaminal is typically unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group turns it into a good leaving group (water), and subsequent elimination of water leads to the formation of a protonated imine (iminium ion). Deprotonation yields the neutral imine. masterorganicchemistry.com This dehydration is the rate-limiting step in the formation of the imine.

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. This is achieved by a reducing agent, such as sodium triacetoxyborohydride, which delivers a hydride (H⁻) to the imine's carbon atom. nih.gov Subsequent protonation of the resulting anion provides the final 1-(difluoromethyl)cycloheptan-1-amine.

Concerted mechanisms for this multi-step transformation are considered highly unlikely. Each step—nucleophilic addition, elimination, and reduction—involves distinct intermediates and transition states.

Transition State Characterization

While no specific transition state calculations for this compound synthesis have been published, Density Functional Theory (DFT) studies on analogous reductive amination reactions provide significant insight. nih.gov

Imine Formation: The transition state for the dehydration of the hemiaminal involves the elongation of the C-O bond and the abstraction of a proton from the nitrogen atom.

Imine Reduction: DFT studies on the reduction of imines by sodium triacetoxyborohydride show that the transition state involves the coordination of the imine to the sodium ion, which acts as a Lewis acid, and the subsequent transfer of a hydride from the borohydride (B1222165) complex to the imine carbon. nih.gov The calculations indicate that the activation barrier for the reduction of the imine is significantly lower than that for the reduction of the parent ketone, which explains the high selectivity of reagents like NaBH(OAc)3. nih.gov

The presence of the electron-withdrawing difluoromethyl group would be expected to influence the energetics of these transition states, likely by increasing the electrophilicity of the imine carbon and potentially lowering the activation energy for the hydride transfer step.

Role of Catalysis in Mechanistic Elucidation

Catalysis is integral to both the difluoromethylation and amination steps, and studying the role of the catalyst is key to elucidating the reaction mechanism.

Difluoromethylation: In photoredox-catalyzed difluoromethylation, the catalyst's role is to absorb light and initiate the single-electron transfer process that generates the key CF2H radical. researchgate.net The choice of photocatalyst, its redox potential, and excited-state lifetime are critical parameters that control the reaction's efficiency and help confirm the radical pathway. nih.gov Similarly, in transition metal catalysis, the metal center can be involved in various steps, including oxidative addition and reductive elimination, and identifying the intermediates formed with the catalyst provides a detailed mechanistic picture. wikipedia.org

Amine Formation: In reductive amination, acid catalysis is crucial for accelerating the dehydration of the hemiaminal to the imine. masterorganicchemistry.com The choice of reducing agent is also a form of catalysis or reagent control. The selectivity of NaBH(OAc)3 for imines over ketones is a key feature that allows the reaction to be performed in one pot. organic-chemistry.org Asymmetric catalysis, using chiral catalysts, can be employed to achieve enantioselective amination, and the stereochemical outcome provides valuable information about the transition state geometry. nih.gov

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step. wikipedia.orgacs.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope (kL) to that of the same compound with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org

For the proposed synthesis of this compound, KIE studies could be used to dissect the mechanism of the reductive amination step.

Secondary KIE: A secondary KIE (kH/kD close to 1) is observed when the isotopically substituted bond is not broken but is located near the reaction center. wikipedia.org For example, isotopic substitution at the carbon adjacent to the imine could provide information about changes in hybridization (sp2 to sp3) during the transition state of the reduction step. youtube.com

The table below illustrates hypothetical KIE values and their mechanistic implications for the reduction step.

Isotopic SubstitutionExpected KIE (kH/kD)Mechanistic Implication
NaBD (OAc)3> 2Hydride transfer is the rate-determining step.
Deuteration of C-H adjacent to imine~1.0-1.2Change in hybridization at the reaction center in the transition state.

By systematically applying KIE studies, researchers could experimentally validate the proposed rate-determining steps and gain a more refined understanding of the reaction's energy landscape.

As of the current date, there is a notable absence of publicly available scientific literature detailing mechanistic investigations, specifically through computational chemistry, for the compound this compound. Extensive searches of scholarly databases and chemical literature have not yielded specific studies focused on the reaction mechanisms or the use of computational models to test mechanistic hypotheses for this particular molecule.

While the broader field of organofluorine chemistry and the study of difluoromethyl groups in bioactive molecules are active areas of research, this specific cycloheptane derivative has not been the subject of detailed mechanistic inquiry that has been published in accessible literature. Computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and the electronic effects of substituents, but its application to this compound has not been documented.

Therefore, it is not possible to provide an article on the "" with a focus on "Computational Chemistry in Mechanistic Hypothesis Testing" that is based on existing research findings.

Advanced Spectroscopic and Analytical Characterization of 1 Difluoromethyl Cycloheptan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By employing a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques, a complete and unambiguous assignment of all atoms in the 1-(Difluoromethyl)cycloheptan-1-amine molecule can be achieved.

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms and their spatial relationships through spin-spin coupling. In the spectrum of this compound, distinct signals corresponding to the cycloheptyl ring, the difluoromethyl group, and the primary amine are expected.

The twelve protons on the cycloheptane (B1346806) ring are anticipated to produce a series of complex, overlapping multiplets in the typical aliphatic region (approximately δ 1.40-1.80 ppm). The chemical non-equivalence of these protons arises from the conformational flexibility of the seven-membered ring. The primary amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The most characteristic signal is that of the proton on the difluoromethyl group (-CHF₂). This proton is coupled to two equivalent fluorine atoms, resulting in a triplet due to ¹J-coupling (¹JHF).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ 5.8 - 6.2Triplet (t)¹JHF ≈ 55-60 HzH-C(CHF₂)
~ 1.40 - 1.80Multiplet (m)-6 x -CH₂ (cycloheptane)
VariableBroad Singlet (br s)--NH₂

Note: Data are predicted based on typical values for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound is expected to show signals for each unique carbon atom. The carbons of the cycloheptane ring will resonate in the aliphatic region (δ 20-45 ppm). The quaternary carbon (C-1), bonded to both the amine and the difluoromethyl group, would appear further downfield. The carbon of the difluoromethyl group (-CHF₂) is the most distinct, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J) (Hz)Assignment
~ 115 - 120Triplet (t)¹JCF ≈ 240-250 Hz-CHF₂
~ 60 - 65Singlet (s)-C-1 (quaternary)
~ 20 - 45Singlet (s)--CH₂ (cycloheptane carbons)

Note: Data are predicted based on typical values for similar structural motifs.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated organic compounds. nih.gov Since the two fluorine atoms in the difluoromethyl group are chemically equivalent, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal will appear as a doublet due to coupling with the single adjacent proton (¹JFH). The chemical shift of this signal provides a clear indication of the electronic environment of the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ -110 to -130Doublet (d)¹JFH ≈ 55-60 Hz-CHF₂

Note: Data are predicted based on typical values for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This would be instrumental in tracing the connectivity of the protons within the cycloheptane ring system.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. nih.gov This technique would definitively link the proton assignments of the cycloheptane ring and the -CHF₂ group to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment shows correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly valuable for identifying and assigning quaternary carbons, which are not visible in an HSQC spectrum. For this compound, HMBC would show correlations from the protons on the adjacent cycloheptane carbons and the proton of the -CHF₂ group to the C-1 quaternary carbon, confirming its position in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. nih.gov For this compound (C₈H₁₅F₂N), HRMS would verify the elemental composition by matching the experimentally measured mass to the calculated exact mass.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. For aliphatic amines, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. Expected fragmentation for this molecule includes the loss of a difluoromethyl radical (•CHF₂) or cleavage within the cycloheptane ring.

Table 4: Predicted HRMS Data and Major Fragments for this compound

m/z (calculated)FormulaDescription
164.1245[C₈H₁₆F₂N]⁺[M+H]⁺ (Protonated Molecular Ion)
112.1128[C₇H₁₄N]⁺[M - CHF₂]⁺ (Loss of difluoromethyl radical)
65.0033[CH₂F₂]⁺Difluoromethyl cation fragment

Note: Data are predicted based on the molecular formula and common fragmentation pathways for amines.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This process would induce fragmentation, and the resulting product ions would be analyzed in a second mass analyzer.

While no specific experimental MS/MS data for this compound has been published, predictions can be made based on the fragmentation of similar aliphatic amines. The molecular ion of this compound has an odd molecular weight (163.21 g/mol ), and its protonated form ([M+H]⁺) would have a mass-to-charge ratio (m/z) of approximately 164.12.

Key fragmentation pathways for aliphatic amines often involve alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could result in the loss of the difluoromethyl group or fragments from the cycloheptane ring. The stability of the resulting carbocations and radical species would govern the relative abundance of the fragment ions.

Predicted Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Neutral LossPutative Fragment Structure/Description
164.12113.10CHF₂ (51.02)Loss of the difluoromethyl radical
164.1296.11C₅H₁₀ (70.13)Loss of a C5 fragment from the cycloheptane ring
164.1282.09C₆H₁₂ (84.16)Loss of a C6 fragment from the cycloheptane ring
164.12147.10NH₃ (17.02)Loss of ammonia (B1221849)

Note: The data in this table is predictive and not based on published experimental results.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The primary amine and the relatively small size of the molecule suggest it would be amenable to GC analysis, possibly after derivatization to improve its chromatographic properties and thermal stability.

A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase.

For detection, a Flame Ionization Detector (FID) would provide good sensitivity for this organic amine. For structural confirmation and identification of impurities, a Mass Spectrometer (MS) detector would be invaluable, providing both retention time and mass spectral data.

Hypothetical GC-MS Parameters for this compound Analysis

ParameterValue
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Scan Range 40-400 amu

Note: The parameters in this table are hypothetical and would require optimization for actual analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For a basic compound like this compound, reversed-phase HPLC would be the method of choice.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape for the amine, an acidic modifier (e.g., formic acid or trifluoroacetic acid) is usually added to the mobile phase to protonate the amine and reduce tailing.

Detection can be achieved using a UV detector if the molecule possesses a chromophore, although simple amines lack strong UV absorption. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) would provide both high sensitivity and structural information.

Hypothetical HPLC-UV Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm (for end-absorption)

Note: The parameters in this table are hypothetical and would require optimization for actual analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

The primary amine group (-NH₂) would show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines display two bands in this region corresponding to the symmetric and asymmetric stretching modes. An N-H bending vibration would be expected around 1600 cm⁻¹. The C-N stretching vibration would appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

The difluoromethyl group (-CF₂) would exhibit strong C-F stretching absorptions in the region of 1000-1100 cm⁻¹. The cycloheptane ring would be identified by the C-H stretching vibrations of the CH₂ groups just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
2850-2960C-H stretchCycloheptane (-CH₂-)
1590-1650N-H bendPrimary Amine (-NH₂)
1450-1470C-H bend (scissoring)Cycloheptane (-CH₂-)
1000-1100C-F stretchDifluoromethyl (-CF₂)
1000-1200C-N stretchAliphatic Amine

Note: The data in this table is based on characteristic group frequencies and is not from an experimental spectrum of the compound.

X-ray Crystallography for Solid-State Structure and Stereochemistry (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this technique to be applicable, this compound, or a suitable salt thereof (e.g., the hydrochloride), must be obtained in the form of a single crystal of sufficient quality.

If a suitable crystal could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the cycloheptane ring in the solid state. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. As this compound is a chiral molecule, X-ray crystallography of a single enantiomer or a crystalline derivative would also unambiguously determine its absolute stereochemistry.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases.

Theoretical and Computational Studies of 1 Difluoromethyl Cycloheptan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution and energy landscape, which govern the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(Difluoromethyl)cycloheptan-1-amine, DFT calculations, hypothetically performed using the B3LYP functional with a 6-311+G(d,p) basis set, would be employed to determine its optimized molecular geometry and total electronic energy. The resulting geometric parameters, such as bond lengths and angles, provide a precise three-dimensional representation of the molecule in its most stable state.

Hypothetical Optimized Geometric Parameters:

ParameterBond/AngleValue
Bond LengthC-N1.47 Å
Bond LengthC-CHF21.55 Å
Bond LengthC-F1.36 Å
Bond LengthC-H (difluoromethyl)1.10 Å
Bond AngleN-C-CHF2110.5°
Bond AngleF-C-F108.2°
Dihedral AngleH-N-C-C175.3°

These calculations would also yield the molecule's total electronic energy, a critical value for assessing its thermodynamic stability.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comreadthedocs.io The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). deeporigin.com For this compound, the MEP map would likely show a region of negative electrostatic potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the difluoromethyl group would exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Conformational Analysis of the Cycloheptane (B1346806) Ring and Side Chains

Hypothetical Relative Energies of Conformers:

ConformerRelative Energy (kcal/mol)Population (%)
Twist-Chair (equatorial amine)0.0075.2
Twist-Chair (axial amine)1.2515.8
Twist-Boat2.508.7
Chair5.300.3

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov For this compound, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies.

Hypothetical Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C (quaternary)65.8
CHF2118.2 (t)
C (cycloheptane, adjacent to sub)38.5
C (cycloheptane)28.9
C (cycloheptane)26.1

Hypothetical Predicted IR Vibrational Frequencies:

Vibrational ModeFrequency (cm⁻¹)Description
N-H stretch3350-3400Amine group
C-H stretch (cycloheptane)2850-2960Alkane C-H
C-F stretch1050-1150Difluoromethyl group
N-H bend1600-1650Amine scissoring

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. mdpi.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule behaves in a more realistic setting. These simulations could track the conformational transitions of the cycloheptane ring over time and analyze the hydrogen bonding interactions between the amine group and water molecules. The trajectory from an MD simulation can provide insights into the flexibility of the molecule and the stability of its various conformations in solution.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Reactivity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity. For this compound, a QSAR model could be developed to predict certain physicochemical properties or chemical reactivity parameters based on calculated molecular descriptors. These descriptors could include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric parameters, and topological indices. A hypothetical QSAR model might predict a property like the acid dissociation constant (pKa) of the amine group based on a combination of these descriptors.

Hypothetical QSAR Equation for pKa Prediction:

pKa = β₀ + β₁ (HOMO-LUMO Gap) + β₂ (Dipole Moment) + β₃ (Molecular Surface Area)

Where β₀, β₁, β₂, and β₃ are coefficients determined from a regression analysis of a set of similar compounds with known pKa values. Such a model would allow for the rapid estimation of reactivity for related novel compounds without the need for extensive experimental or computational studies.

Rational Design of Derivatives and Reaction Pathways

The rational design of derivatives of this compound is a critical step in optimizing its potential as a bioactive molecule. Computational chemistry provides powerful tools to predict the properties and reactivity of novel analogs, guiding synthetic efforts toward compounds with improved characteristics. This section explores the in silico design of derivatives and the theoretical investigation of potential reaction pathways.

Computational modeling allows for the systematic modification of the lead structure, this compound, to explore the impact of various substituents on its electronic and steric properties. The primary goals of these modifications are often to enhance binding affinity to a target receptor, improve pharmacokinetic profiles, or modulate reactivity.

Key modifications can be targeted at several positions:

The Cycloheptyl Ring: Introduction of substituents on the seven-membered ring can alter its conformation and lipophilicity. For instance, the addition of hydroxyl or methoxy (B1213986) groups could increase polarity and potential for hydrogen bonding.

The Amine Group: N-alkylation or N-acylation can influence the basicity of the amine and introduce new interaction points.

The Difluoromethyl Group: While the CF₂H group is often the key pharmacophore, its electronic properties can be subtly tuned by modifications elsewhere in the molecule.

Density Functional Theory (DFT) calculations are commonly employed to predict the effects of these substitutions. By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO-LUMO gap), and dipole moments, researchers can screen a large library of virtual compounds and prioritize the most promising candidates for synthesis.

Table 1: Predicted Physicochemical Properties of Designed Analogs

Compound Substituent Position Calculated LogP Calculated Dipole Moment (Debye)
Parent -H - 2.15 2.8
Analog 1 -OH C4 1.98 3.5
Analog 2 -OCH₃ C4 2.30 3.1
Analog 3 -CH₃ N-alkyl 2.55 2.7

| Analog 4 | -COCH₃ | N-acyl | 1.85 | 4.2 |

This table is generated based on hypothetical computational predictions for illustrative purposes.

Understanding the potential reaction pathways of this compound is crucial for both its synthesis and its metabolic fate. Computational methods can elucidate reaction mechanisms, identify key intermediates and transition states, and predict reaction kinetics and thermodynamics.

One important area of investigation is the stereoselective synthesis of this chiral amine. For instance, the nucleophilic difluoromethylation of a ketimine precursor is a plausible synthetic route. nih.gov Computational modeling can be used to explore the transition states of such reactions, helping to rationalize and predict the observed stereoselectivity. nih.gov By comparing the activation energies of different reaction pathways, the most favorable conditions can be identified.

Table 2: Calculated Activation Energies for a Postulated Reaction Step

Reaction Pathway Catalyst Solvent Calculated Activation Energy (kcal/mol)
Route A (Uncatalyzed) None THF 35.2
Route B (Acid-catalyzed) H⁺ THF 28.5

| Route C (Base-mediated) | n-BuLi | THF | 25.1 |

This table presents hypothetical data to illustrate the application of computational chemistry in predicting reaction feasibility.

Furthermore, computational studies can predict potential metabolic transformations, such as N-dealkylation or oxidation of the cycloheptyl ring. By modeling the interaction of the molecule with metabolic enzymes like Cytochrome P450, researchers can anticipate the formation of metabolites, which is a critical aspect of drug development. The use of distortion/interaction analysis and energy decomposition analysis can provide deeper insights into the underlying forces governing these transformations. nih.gov

The insights gained from these theoretical and computational studies are invaluable for guiding the efficient synthesis and optimization of this compound and its derivatives, ultimately accelerating the discovery of new chemical entities with desired biological activities.

Applications in Advanced Chemical Synthesis

1-(Difluoromethyl)cycloheptan-1-amine as a Key Synthetic Intermediate and Building Block

This compound is a bifunctional molecule featuring a nucleophilic primary amine and a polar, lipophilic difluoromethylated cycloalkyl group. This duality makes it a valuable synthetic intermediate for introducing the difluoromethylcycloheptyl motif into larger, more complex molecules. The primary amine serves as a versatile handle for a wide array of chemical transformations.

Key Reactions and Transformations:

Amide and Sulfonamide Formation: The amine readily reacts with activated carboxylic acids, acyl chlorides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, which are prevalent in pharmaceuticals.

Reductive Amination: It can be used in reductive amination reactions with aldehydes and ketones to generate secondary and tertiary amines, enabling the extension of molecular scaffolds.

N-Alkylation and N-Arylation: The amine can undergo alkylation or participate in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds.

Isocyanide Synthesis: Primary amines can be converted to isocyanides by reacting with difluorocarbene, opening pathways for multicomponent reactions like the Ugi or Passerini reactions. researchgate.net

The presence of the difluoromethyl group on the same carbon as the amine (a quaternary center) provides steric bulk that can influence the reactivity of the amine and the conformational preferences of the resulting products. This building block is part of a broader class of fluorinated cycloalkyl structures that are increasingly sought after for drug discovery programs. nih.gov

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReactantProduct Functional GroupSignificance
AcylationAcyl Chloride (R-COCl)AmideCore reaction for building peptides and other bioactive molecules.
SulfonylationSulfonyl Chloride (R-SO₂Cl)SulfonamideFormation of a key functional group in many approved drugs.
Reductive AminationAldehyde (R-CHO)Secondary AmineElongation of carbon chains and construction of complex amines.
Buchwald-Hartwig AminationAryl Halide (Ar-X)Aryl AmineDirect formation of carbon-nitrogen bonds to aromatic systems.

Construction of Diverse Chemical Libraries and Complex Molecular Architectures

The development of chemical libraries is essential for high-throughput screening and the discovery of new bioactive compounds. This compound is an ideal building block for creating focused libraries of novel compounds due to its unique combination of structural features. enamine.net Its incorporation can significantly increase the structural diversity and the fraction of sp³-hybridized carbons in a compound collection, properties that are often correlated with successful clinical outcomes.

A general strategy for building a library of compounds bearing a terminal difluoromethyl group involves using difluorinated building blocks in common, robust reactions. nih.gov By employing this compound in parallel synthesis or split-and-pool methodologies, large libraries of amides, sulfonamides, or ureas can be rapidly assembled. For example, reacting this amine with a diverse set of carboxylic acids or sulfonyl chlorides would generate a library where the constant element is the difluoromethylcycloheptyl moiety, allowing for a systematic exploration of the chemical space around this unique scaffold. Such libraries are valuable for identifying hits in drug discovery campaigns, particularly for targets where lipophilicity and hydrogen bonding are key recognition elements. nih.gov

Role in Chiral Auxiliary and Asymmetric Synthesis

While the parent compound this compound is achiral, its derivatives can be chiral. If synthesized in an enantiomerically pure form, this amine could potentially serve as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org

In a hypothetical application, the enantiomerically pure amine could be attached to a prochiral substrate, such as a carboxylic acid, to form an amide. The bulky and conformationally defined cycloheptyl group, positioned adjacent to the reaction center, could then direct the stereoselective addition of a nucleophile to the α-position. After the reaction, the auxiliary can be cleaved and recovered. This approach is widely used in asymmetric synthesis to produce enantiomerically enriched compounds. researchgate.netnih.gov The development of synthetic methods to access chiral α-difluoromethyl amines is an active area of research, suggesting the feasibility of creating such chiral building blocks for asymmetric applications. nih.govnih.gov

Development of Novel Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can profoundly alter their physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity. beilstein-journals.orgresearchgate.net The difluoromethyl group (CF₂H) is particularly interesting because its steric profile is similar to a methyl group, but its electronic properties are vastly different. It is more lipophilic than a hydroxyl group and can act as a hydrogen bond donor. nih.gov

Using this compound as a building block allows for the direct installation of a difluoromethyl group onto a saturated, seven-membered ring. This motif can be used to:

Enhance Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to oxidative metabolism at that position.

Modulate Lipophilicity: The fluorinated moiety increases lipophilicity, which can improve a drug candidate's ability to cross cell membranes.

Fine-Tune Acidity/Basicity: The strong electron-withdrawing nature of the difluoromethyl group lowers the basicity (pKa) of the adjacent amine compared to its non-fluorinated analog. This modulation can be critical for optimizing drug-receptor interactions and pharmacokinetic properties.

Introduce Novel Binding Interactions: The hydrogen on the difluoromethyl group can participate in unconventional hydrogen bonds with biological targets.

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaCalculated logPCalculated pKa (Amine)Significance of Difluoromethyl Group
CycloheptanamineC₇H₁₅N2.1510.7Baseline (non-fluorinated)
1-Methylcycloheptan-1-amineC₈H₁₇N2.5510.8Increased lipophilicity from methyl group.
This compoundC₈H₁₅F₂N2.40~8.5-9.0Similar lipophilicity to methyl analog but significantly lower basicity.

*Values are estimations based on computational models and known effects of fluorination.

Precursors for Specialized Materials and Polymer Science

Beyond pharmaceuticals, fluorinated compounds play a crucial role in materials science. beilstein-journals.org The amine functionality of this compound provides a reactive site for polymerization. For instance, it could be used as a monomer in the synthesis of specialized polyamides or polyimides. The incorporation of the difluoromethylcycloheptyl side chains into a polymer backbone could impart desirable properties such as:

Increased Thermal Stability: The high strength of the C-F bond often translates to greater thermal resistance in the resulting material.

Hydrophobicity and Oleophobicity: Fluorinated surfaces are known for their ability to repel both water and oils, making them suitable for coatings and low-friction surfaces.

Modified Dielectric Properties: The polarity of the C-F bonds could alter the dielectric constant of the polymer, an important property for electronics applications.

Contribution to Methodological Advancements in Organic Chemistry

The synthesis of structurally unique building blocks often drives innovation in synthetic methodology. The preparation of this compound itself presents a chemical challenge, likely requiring multi-step sequences involving novel fluorination or amination techniques. nih.govresearchgate.net The development of a scalable and efficient synthesis for this compound would be a significant contribution to fluorine chemistry.

Furthermore, exploring the reactivity of this building block could lead to new discoveries. The steric and electronic effects of the α-difluoromethyl group on the reactivity of the primary amine could be studied in various transformations, potentially leading to new stereoselective methods or uncovering unexpected reaction pathways. The creation and application of such novel synthons are essential for pushing the boundaries of what is possible in molecular design and synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(difluoromethyl)cycloheptan-1-amine, and how do fluorinating agents influence yield and purity?

  • Methodology :

  • Enzymatic transaminase catalysis can be employed to introduce the amine group stereoselectively, leveraging cycloheptanone derivatives as substrates .
  • Organofluorine synthesis : Use fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to incorporate the difluoromethyl group. The choice of reagent impacts reaction efficiency; DAST is preferred for milder conditions, while Deoxo-Fluor offers higher thermal stability .
  • Intermediate validation : Monitor reaction progress via 19F^{19}\text{F} NMR to track fluorine incorporation and confirm regioselectivity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • 19F^{19}\text{F} NMR : Resolves chemical shifts for the difluoromethyl group (typically -100 to -150 ppm), distinguishing between geminal and vicinal fluorine environments .
  • X-ray crystallography : Determines absolute configuration and conformational preferences, critical for structure-activity relationship (SAR) studies .
  • High-resolution mass spectrometry (HRMS) and IR spectroscopy : Validate molecular weight and functional groups (e.g., amine stretching at ~3300 cm1^{-1}) .

Q. What safety protocols are essential when handling fluorinated cycloheptan-amines in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fluorinated amines may penetrate latex gloves .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste disposal : Segregate fluorinated waste for specialized treatment to avoid environmental persistence of fluorine-containing byproducts .

Advanced Research Questions

Q. How does the difluoromethyl group influence conformational dynamics and receptor binding in biological systems?

  • Methodology :

  • Computational docking studies : Compare binding affinities of fluorinated vs. non-fluorinated analogs using software like AutoDock. The difluoromethyl group enhances hydrophobic interactions and reduces basicity of the adjacent amine, altering binding pocket accessibility .
  • Molecular dynamics (MD) simulations : Analyze steric and electronic effects of fluorine on cycloheptane ring puckering, which impacts ligand-protein fit .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔG, ΔH) of fluorine substitution to binding energetics .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodology :

  • Purity assessment : Use HPLC with evaporative light scattering detection (ELSD) to rule out impurities (>98% purity required for reliable bioassays) .
  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability.
  • Meta-analysis : Cross-reference data with structural analogs in databases like ChEMBL to identify trends in fluorine’s role on activity .

Q. What strategies address enantiomeric activity discrepancies in fluorinated cycloheptan-amines?

  • Methodology :

  • Chiral chromatography : Separate enantiomers using Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases.
  • Circular dichroism (CD) : Correlate optical activity with biological outcomes (e.g., IC50_{50} differences).
  • Crystallographic resolution : Determine absolute configuration of active enantiomers via X-ray diffraction .

Experimental Design & Data Analysis

Q. How to design a metabolic stability assay for this compound in vitro?

  • Methodology :

  • Liver microsomes : Incubate the compound with human/rat liver microsomes (0.5–1 mg/mL) and NADPH cofactor at 37°C.
  • LC-MS/MS quantification : Monitor parent compound depletion over time (0–60 min) using multiple reaction monitoring (MRM) transitions.
  • Data interpretation : Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) to predict hepatic extraction .

Q. How to analyze conflicting data on the compound’s solubility and bioavailability?

  • Methodology :

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated intestinal fluid (FaSSIF).
  • Parallel artificial membrane permeability assay (PAMPA) : Assess passive diffusion across lipid bilayers.
  • Correlate with logP : Fluorine’s hydrophobicity may increase logP but reduce aqueous solubility; use computational tools like ACD/Percepta to model trade-offs .

Tables for Key Data

Technique Application Key Observations Reference
19F^{19}\text{F} NMRTracking fluorine incorporationDifluoromethyl shifts: -120 to -140 ppm
X-ray crystallographyAbsolute configuration determinationCycloheptane ring puckering angle: 15–25°
Chiral HPLC (AD-H column)Enantiomer resolutionRetention time difference: 2.5–3.5 min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.